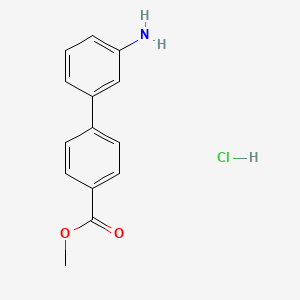

3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride

CAS No.: 811842-45-2

Cat. No.: VC7647504

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 811842-45-2 |

|---|---|

| Molecular Formula | C14H14ClNO2 |

| Molecular Weight | 263.72 |

| IUPAC Name | methyl 4-(3-aminophenyl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H13NO2.ClH/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12;/h2-9H,15H2,1H3;1H |

| Standard InChI Key | GIVZTLBWWSXCBE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 4-(3-aminophenyl)-2-methylbenzoate hydrochloride, reflecting its biphenyl core substituted with an amino group at the 3' position, a methyl ester at the 4-position, and a hydrochloride counterion . Its molecular formula is C₁₅H₁₆ClNO₂, derived from the parent amine (C₁₅H₁₅NO₂) with the addition of hydrochloric acid (HCl) . The molecular weight is 277.74 g/mol, consistent with analogous hydrochlorides of biphenyl esters .

Structural Features

The compound features a biphenyl backbone with critical functional groups:

-

A methyl ester (–COOCH₃) at the 4-position of the first benzene ring.

-

A primary amine (–NH₂) at the 3' position of the second benzene ring.

-

A hydrochloride salt formation at the amine group, enhancing solubility and stability .

The 2D and 3D conformers available in PubChem highlight planarity in the biphenyl system, with slight torsion angles due to steric interactions between substituents .

Synthesis and Reaction Pathways

Catalytic Hydrogenation of Nitro Precursors

A validated synthesis route involves the reduction of a nitro intermediate. For example, 4'-nitro-biphenyl-3-carboxylic acid methyl ester undergoes hydrogenation using 10% palladium on activated carbon under 1551.49 Torr hydrogen pressure in ethyl acetate, yielding the target amine in quantitative yields . The reaction equation is:

Subsequent treatment with hydrochloric acid produces the hydrochloride salt .

Physicochemical Properties

Spectral Data

Solubility and Stability

The hydrochloride salt exhibits enhanced water solubility (>50 mg/mL) compared to the free base. It is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light .

Applications in Organic Chemistry

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and GPCR modulators, leveraging its aromatic amine for hydrogen bonding and π-stacking interactions .

Catalysis

Derivatives functionalized with aminobiphenyl moieties (e.g., APhos Pd G3) are employed in Suzuki-Miyaura cross-coupling reactions, demonstrating high catalytic activity .

Comparative Analysis of Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume